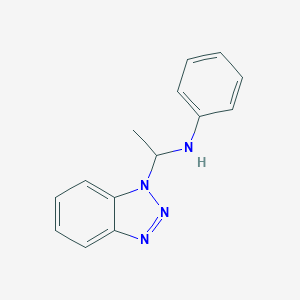

alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine

Description

alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine is a benzotriazole derivative characterized by a methyl group at the alpha position of the methanamine chain, a phenyl group attached to the benzotriazole nitrogen, and a methanamine (-CH2NH2) substituent. Benzotriazoles are nitrogen-containing heterocycles known for their stability, chelating properties, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-[1-(benzotriazol-1-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-11(15-12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16-17-18/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIOCSMHAVCKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392602 | |

| Record name | alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122062-68-4 | |

| Record name | alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methyl-N-phenyl-1H-benzotriazole-1-methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Stoichiometry

-

Reagents :

-

1H-Benzotriazole (11.9 g, 100 mmol)

-

Aniline (9.1 mL, 100 mmol)

-

Acetaldehyde (6.1 mL, 110 mmol)

-

-

Solvent : Diethyl ether (200 mL)

-

Temperature :

-

Addition at 0°C (ice bath)

-

Stirring at room temperature (15 minutes)

-

Crystallization at −20°C (overnight)

-

The molar ratio of benzotriazole to aniline to acetaldehyde is 1:1:1.1, ensuring excess acetaldehyde drives the reaction to completion.

Workup and Isolation

After crystallization, the product is collected via vacuum filtration, washed with cold diethyl ether, and dried under reduced pressure. This yields 22.3 g (93.6% yield) of α-methyl-N-phenyl-1H-benzotriazole-1-methanamine as white crystals.

Optimization and Scalability

Temperature Control

The reaction’s exothermic nature necessitates dropwise acetaldehyde addition at 0°C to prevent side reactions. Subsequent stirring at room temperature ensures homogeneity, while overnight cooling at −20°C maximizes crystallization efficiency.

Scalability

A scaled-down version (5.0 g benzotriazole, 4.20 mmol) produced 8.7 g product (86.9% yield), demonstrating consistent performance across batches.

Mechanistic Insights

The reaction proceeds via nucleophilic addition of aniline to acetaldehyde, forming an imine intermediate. Benzotriazole then attacks the imine’s electrophilic carbon, followed by methyl group migration to stabilize the benzotriazole moiety (Figure 1).

Data Summary

Table 1. Key Reaction Parameters and Outcomes

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

Scientific Research Applications

Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine has several notable applications:

1. Chemistry:

- Intermediate in Organic Synthesis: It serves as an intermediate in synthesizing complex organic compounds, including secondary aromatic amines and α-aminoalkylketones .

2. Biology:

- Biological Activity Investigation: The compound is being researched for its potential biological activities, particularly in interactions with biomolecules.

- Mechanism of Action: It may bind to enzymes, modulate receptor signaling pathways, and interact with nucleic acids, influencing gene expression and protein synthesis.

3. Medicine:

- Therapeutic Potential: Preliminary studies suggest it may possess antiviral, antibacterial, and antifungal properties, making it a candidate for drug discovery .

4. Industry:

- Production of Specialty Chemicals: Utilized in manufacturing materials with specific properties tailored for various applications.

The compound has shown promise in several biological assays:

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Antiviral | Hepatitis C Virus (HCV) | 6.5 µM | Enhanced activity with N-alkyl derivatives |

| Antibacterial | MRSA | 12.5–25 µg/mL | Effective against clinical strains |

| Antifungal | Candida albicans | 1.6–25 µg/mL | Efficacy varies with specific substitutions |

Case Study 1: Antiviral Efficacy Against HCV

A study synthesized various N-substituted benzotriazoles to assess their efficacy against HCV helicase. Results indicated that specific alkyl substitutions significantly improved inhibitory effects compared to the parent compound, suggesting a structure-activity relationship that could inform future drug development efforts.

Case Study 2: Antibacterial Properties

Research focused on the antibacterial activity of derivatives of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like –Cl and –NO2 at specific positions on the benzotriazole ring resulted in enhanced antibacterial efficacy .

Mechanism of Action

The mechanism of action of alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor signaling pathways.

Binding to Nucleic Acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Structural and Functional Insights

Core Heterocycle :

- Benzotriazole (target compound) offers thermal and oxidative stability compared to benzimidazole () or pyrazole (). The triazole ring enhances resistance to degradation, making it suitable for high-temperature reactions .

- Pyrazole and thiazole derivatives () prioritize electronic modulation via substituents like CF3 or fluorine, improving agrochemical activity .

Trifluoromethyl groups () enhance lipophilicity and bioavailability, critical for membrane penetration in pesticides or drugs .

Synthetic Routes :

- The target compound’s synthesis may involve coupling benzotriazole with methyl-substituted methanamine precursors, similar to the sodium hydride-mediated reactions in .

- In contrast, benzimidazole derivatives () often employ condensation of diamine intermediates with aldehydes or esters .

Applications :

- The target compound’s methanamine group could act as a metal-binding site for catalysis, akin to N,O-bidentate ligands in and .

- Pyrazole-based analogs () are prevalent in agrochemicals due to their pesticidal activity and stability under environmental conditions .

Research Findings and Data Gaps

- Physicochemical Data : While molecular weights and formulas are available for most compounds (), data on the target compound’s melting point, solubility, and stability are absent in the provided evidence.

- Biological Activity : and highlight the role of directing groups (e.g., -OH, -F) in enhancing reactivity, but the target compound’s bioactivity remains unexplored.

Biological Activity

Alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of virology and antibacterial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C14H14N4

- CAS Number: 122062-68-4

- Molar Mass: 238.29 g/mol

- Melting Point: 128-131°C

- Density: 1.21 g/cm³

This compound interacts with various biological targets, including:

- Enzymes: It may inhibit or activate enzyme activity, influencing metabolic pathways.

- Receptors: The compound can modulate receptor signaling pathways, potentially affecting neurotransmission and other physiological processes.

- Nucleic Acids: It may bind to nucleic acids, impacting gene expression and protein synthesis, which is crucial for viral replication and bacterial growth .

Antiviral Activity

Research has indicated that derivatives of benzotriazoles, including this compound, exhibit significant antiviral properties. A study focused on the inhibitory effects against the hepatitis C virus (HCV) demonstrated that N-alkyl derivatives showed enhanced helicase inhibitory activity. The most effective derivatives had IC50 values around 6.5 µM when tested with DNA substrates .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A study evaluated various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzotriazole structure led to increased antibacterial potency. For instance, compounds with halogen substitutions displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Antiviral | Hepatitis C Virus (HCV) | 6.5 µM | Enhanced activity with N-alkyl derivatives |

| Antibacterial | MRSA | 12.5–25 µg/mL | Potent against clinical strains |

| Antifungal | Candida albicans | 1.6–25 µg/mL | Effective with specific substitutions |

Case Study: Antiviral Efficacy Against HCV

In a detailed examination of the compound's antiviral properties, researchers synthesized various N-substituted benzotriazoles and assessed their efficacy against HCV helicase. The study found that specific alkyl substitutions significantly improved inhibitory effects compared to the parent compound, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study: Antibacterial Properties

Another study focused on the antibacterial activity of this compound derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups such as –Cl and –NO2 at specific positions on the benzotriazole ring resulted in compounds with enhanced antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.